molecular formula C22H28N2O5 B4067619 N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B4067619
M. Wt: 400.5 g/mol
InChI Key: ROBWRENNXMMZKV-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.19982200 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One area of research has been dedicated to the development of new synthesis technologies for similar compounds, showcasing advancements in chemical synthesis methods. For instance, a novel synthesis approach for a closely related compound was designed, highlighting the benefits of simple operation, easy separation, and purification processes, which is crucial for large-scale industrial production. The yield of the compound through this process was reported to be up to 75.2%, indicating a highly efficient method (S. Lan-xiang, 2011).

Antioxidant Activities

Research has also explored the antioxidant properties of compounds with structural similarities to N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. A study on the synthesis, characterization, and antioxidant activities of new trisubstituted triazoles, which involved compounds derived from reactions related to 3,4-dimethoxyphenethyl segments, found that some synthesized chemicals exhibited significant antioxidant activity. This suggests potential therapeutic applications for managing oxidative stress-related diseases (K. Sancak et al., 2012).

Molecular Conductors and Polymerization

Further research has delved into the molecular structure and electrical properties of related compounds, discovering that certain configurations exhibit conducting behaviors in solid states. This opens up possibilities for their application in electronic materials and devices, offering insights into the development of new materials with adjustable magnetic and conductive properties (Xiuling Chi et al., 2001).

Enzymatic Modification and Antioxidant Capacity

Another study focused on the enzymatic modification of phenolic compounds to enhance their antioxidant capacity. The research demonstrated that laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound structurally related to the one , led to the formation of dimers with significantly higher antioxidant activities. This not only highlights the potential of enzymatic processes in creating bioactive compounds but also emphasizes the relevance of structural modifications in enhancing biological properties (O. E. Adelakun et al., 2012).

Properties

IUPAC Name

N'-(4-butoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-4-5-14-29-18-9-7-17(8-10-18)24-22(26)21(25)23-13-12-16-6-11-19(27-2)20(15-16)28-3/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBWRENNXMMZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.